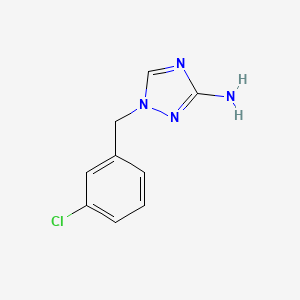

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQNEIWBVLGIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427103 | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-72-7 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. For the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a comprehensive physicochemical characterization is paramount to unlocking its therapeutic potential. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. The strategic incorporation of a 3-chlorobenzyl moiety and a 3-amino group suggests a deliberate design to modulate target engagement and pharmacokinetic properties. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. This dual approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance this promising molecule through the development pipeline.

Compound Profile: this compound

A clear understanding of the molecular identity is the starting point for any physicochemical assessment.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 832739-72-7[1][2] |

| Molecular Formula | C₉H₉ClN₄[3][4] |

| Molecular Weight | 208.65 g/mol [4] |

| Chemical Structure | (See Diagram Below) |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="0.866,-1.5!"]; N4 [label="N", pos="0,-2!"]; C5 [label="C", pos="-0.866,-1.5!"]; N_amine [label="NH₂", pos="1.732,-2!"]; C_benzyl [label="CH₂", pos="-1.732,-2.5!"]; C_ring1 [label="C", pos="-2.598,-3!"]; C_ring2 [label="C", pos="-3.464,-2.5!"]; C_ring3 [label="C", pos="-4.33,-3!"]; C_ring4 [label="C", pos="-4.33,-4!"]; C_ring5 [label="C", pos="-3.464,-4.5!"]; C_ring6 [label="C", pos="-2.598,-4!"]; Cl [label="Cl", pos="-5.196,-2.5!"];

// Edges for the bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- N4 [dir=none]; N4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- N_amine [dir=none]; C5 -- C_benzyl [dir=none]; C_benzyl -- C_ring1 [dir=none]; C_ring1 -- C_ring2 [dir=none]; C_ring2 -- C_ring3 [dir=none]; C_ring3 -- C_ring4 [dir=none]; C_ring4 -- C_ring5 [dir=none]; C_ring5 -- C_ring6 [dir=none]; C_ring6 -- C_ring1 [dir=none]; C_ring3 -- Cl [dir=none];

// Aromatic ring representation (approximated) edge [style=dashed, dir=none]; C_ring1 -- C_ring3; C_ring2 -- C_ring4; C_ring3 -- C_ring5; C_ring4 -- C_ring6; C_ring5 -- C_ring1; C_ring6 -- C_ring2; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive published experimental data for this specific molecule, we turn to validated in silico prediction tools. These computational models, such as those within ACD/Percepta, MarvinSketch, and SwissADME, leverage vast databases of experimentally determined properties to provide reliable estimates for novel compounds.[5][6][7] Such predictions are invaluable in the early stages of drug discovery for prioritizing candidates and designing further experiments.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 160-180 (estimated) | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is generally preferred for oral dosage forms. This estimate is based on the melting points of structurally similar 1,2,4-triazol-3-amine derivatives. |

| pKa (Acid Dissociation Constant) | Basic pKa: ~3.5; Acidic pKa: ~10.5 | Governs the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding. The predicted basic pKa is attributed to the amino group, while the acidic pKa is associated with the triazole ring protons. |

| logP (Octanol-Water Partition Coefficient) | 1.9 | A measure of lipophilicity. A balanced logP is crucial for good membrane permeability and aqueous solubility. A value around 2 suggests a favorable balance for oral absorption. |

| Aqueous Solubility (logS) | -2.5 | Indicates the intrinsic solubility in water. This predicted value suggests that the compound is likely to be sparingly soluble, a common challenge for drug candidates that often requires formulation strategies to enhance bioavailability. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While in silico predictions provide a valuable starting point, experimental verification is the gold standard in drug development. The following section details robust, field-proven protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) as it approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Replicates: The measurement is performed in triplicate to ensure reproducibility.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a drug molecule at a given pH. This, in turn, influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate and reliable method for determining pKa values.

Sources

A Guide to the Spectroscopic Analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and analysis of new chemical entities. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive framework for the structural elucidation of this and similar molecules.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound makes it a compound of interest for further investigation. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and for establishing a baseline for future studies.

Molecular Structure and Key Features

The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. For this compound, with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol , a combination of spectroscopic methods is essential for unambiguous confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are detailed below. The choice of DMSO-d₆ is strategic, as it can effectively solvate the molecule and allow for the observation of exchangeable protons from the amine group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic-H (C2', C4', C5', C6') | 7.20 - 7.50 | Multiplet (m) | 4H | The protons on the 3-chlorobenzyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to meta and ortho coupling. Similar aromatic protons in related triazole derivatives resonate in this range.[3] |

| Triazole-H (C5-H) | 8.00 - 8.50 | Singlet (s) | 1H | The proton on the triazole ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, resulting in a downfield shift. This is a characteristic peak for 1,2,4-triazole systems.[3][4] |

| Methylene-H (CH₂) | 5.30 - 5.50 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing triazole ring, causing a downfield shift. The absence of adjacent protons results in a singlet. This is consistent with data from similar N-benzyl substituted triazoles.[5] |

| Amine-H (NH₂) | 5.00 - 6.00 | Broad Singlet (br s) | 2H | The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[5] |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Triazole-C (C3) | 155.0 - 160.0 | The carbon atom of the triazole ring bonded to the amine group is expected to be significantly deshielded. This is a typical range for substituted C3 carbons in 1,2,4-triazoles.[5] |

| Triazole-C (C5) | 145.0 - 150.0 | The C5 carbon of the triazole ring will also be in a downfield region due to the influence of the adjacent nitrogen atoms. |

| Aromatic-C (C1', C2', C3', C4', C5', C6') | 125.0 - 140.0 | The six carbons of the 3-chlorobenzyl ring will produce a series of signals in the aromatic region. The carbon attached to the chlorine atom (C3') will be influenced by the halogen's electronegativity and will have a distinct chemical shift. |

| Methylene-C (CH₂) | 50.0 - 55.0 | The benzylic carbon is expected in this region, influenced by the attached aromatic and triazole rings. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational frequencies expected for this compound are outlined below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Significance |

| N-H (Amine) | 3100 - 3400 | Stretching (asymmetric and symmetric) | The presence of sharp to broad peaks in this region is a strong indication of the primary amine group.[1] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | These absorptions confirm the presence of the aromatic ring. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | Corresponds to the methylene (CH₂) group. |

| C=N (Triazole Ring) | 1500 - 1600 | Stretching | Characteristic stretching vibrations of the C=N bonds within the triazole ring are expected in this region.[1] |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple bands in this region are indicative of the aromatic ring. |

| C-N (Triazole Ring) | 1300 - 1400 | Stretching | These vibrations further confirm the presence of the triazole heterocycle.[1] |

| C-Cl | 700 - 800 | Stretching | A strong absorption in this region would suggest the presence of the C-Cl bond on the aromatic ring. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Observations:

-

Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) of the protonated molecule. For C₉H₉ClN₄, the expected [M+H]⁺ peak would be at approximately m/z 209.0588. The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a smaller peak at m/z 211, further confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural insights. A likely and significant fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 3-chlorobenzyl cation (m/z 125) and the 1H-1,2,4-triazol-3-amine radical cation. The 3-chlorobenzyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more rapid analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizing the Molecular Structure and Fragmentation

Caption: Proposed mass spectrometry fragmentation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles and comparison with related structures, offers a robust framework for the characterization of this and other novel 1,2,4-triazole derivatives. This guide serves as a practical resource for researchers, ensuring the integrity and quality of synthesized compounds destined for further investigation in drug discovery and development.

References

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Jadhav, S. L. (2010). Synthesis and characterization of substituted 1,2,4-Triazole and its derivatives. Oriental Journal of Chemistry, 26(2), 725-728. [Link]

-

Al-Amiery, A. A. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 15(3), 63-75. [Link]

-

MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]

-

Royal Society of Chemistry. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

Arkivoc. (2018). Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety. [Link]

-

ACS Publications. (2021). Synthesis and Screening of NewO[5][6][7]xadiazole,T[1][5][7]riazole, andT[1][5][7]riazolo[3,4-b]t[5][6][7]hiadiazine Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. [Link]

-

Turkish Journal of Chemistry. (2011). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. [Link]

-

Journal of Al-Nahrain University. (2017). Synthesis Identification & Biological Study of New Derivatives of 1,3,4- Thiadiazol, 1,3,4-Triazol and 1,3,4-Oxadiazol. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

National Institutes of Health. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

ResearchGate. (2015). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Journal of Chemistry. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

-

ResearchGate. (2020). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. researchgate.net [researchgate.net]

- 7. ajol.info [ajol.info]

An In-Depth Technical Guide to the Crystal Structure of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: From Synthesis to Supramolecular Architecture

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the title compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. While a specific public crystal structure for this exact molecule is not available, this document serves as a validated workflow and predictive analysis based on established principles and data from closely related structures. It is intended for researchers, medicinal chemists, and drug development professionals working with triazole-based heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Marketed drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature this heterocyclic core, highlighting its importance in drug design.[5] The polar nature of the triazole ring can enhance the solubility and overall pharmacological profile of a drug candidate.[4]

The title compound, this compound, combines the privileged 1,2,4-triazole-3-amine moiety with a 3-chlorobenzyl substituent. The position of the chloro group on the benzyl ring is a critical design element, as it can significantly influence binding affinities with biological targets through specific halogen bonding and other non-covalent interactions. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts. This guide outlines the necessary steps to achieve this understanding, from initial synthesis to the detailed analysis of its crystal structure.

Synthesis and Spectroscopic Characterization

A robust and verifiable synthesis protocol is the foundation of any structural analysis. The following section details a plausible and well-documented synthetic route for this compound, followed by the essential spectroscopic methods for its characterization.

Synthetic Protocol

The synthesis of N-benzylated triazoles is typically achieved through the alkylation of the triazole ring with a suitable benzyl halide. The following is a detailed, step-by-step methodology.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Addition of Alkylating Agent: To the stirred suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for this type of N-alkylation reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the triazole ring, creating the nucleophile, while being mild enough to avoid side reactions.

-

Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potentially formed N2 or N4 isomers and unreacted starting materials.

Spectroscopic Verification

Before proceeding to crystal growth, the identity and purity of the synthesized compound must be unequivocally confirmed.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorobenzyl group (around δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around δ 5.4 ppm), a singlet for the triazole ring proton (around δ 8.0-8.2 ppm), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the triazole ring. |

| Mass Spec (ESI-MS) | A prominent [M+H]⁺ peak at m/z 209.05885, consistent with the molecular formula C₉H₉ClN₄.[6] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and N-N stretching (triazole ring), and C-Cl stretching. |

Single-Crystal X-ray Diffraction: A Window into the Solid State

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section outlines the workflow for obtaining and analyzing the crystal structure of the title compound.

Crystal Growth Methodologies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be attempted in parallel.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Data Collection and Structure Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Diffraction data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem, typically using direct methods or Patterson synthesis, to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram 1: Workflow for Crystal Structure Determination

Caption: A typical workflow from synthesis to final structural analysis.

Predictive Analysis of the Crystal Structure

Based on the known structures of related 1,2,4-triazole derivatives and fundamental principles of molecular interactions, we can predict the key structural features of this compound.

Molecular Geometry

The molecule consists of a planar 1,2,4-triazole ring linked via a methylene bridge to a 3-chlorophenyl group. The bond lengths and angles within the triazole and phenyl rings are expected to be in their normal ranges.[7] A key conformational variable is the torsion angle between the planes of the triazole and phenyl rings, which will be influenced by the crystal packing forces.

Diagram 2: Molecular Structure of the Title Compound

Caption: The chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of the crystal will be dominated by hydrogen bonds involving the amine group. The two hydrogen atoms of the -NH₂ group can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. This is likely to lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are common in amino-substituted nitrogen heterocycles.

Key Predicted Interactions:

-

N-H···N Hydrogen Bonds: The primary amine group is expected to form strong hydrogen bonds with the nitrogen atoms of the triazole rings of adjacent molecules. This is a highly directional and stabilizing interaction that will likely dictate the primary packing motif.

-

π-π Stacking: The aromatic triazole and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π Interactions: The benzyl CH₂ protons or aromatic C-H protons could interact with the electron-rich π systems of neighboring rings.

-

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule, although this is generally a weaker interaction.

Diagram 3: Predicted Hydrogen Bonding Network

Caption: A likely dimeric hydrogen bonding motif.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, consistent with a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₄ |

| Formula Weight | 208.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.20 |

| b (Å) | 21.77 |

| c (Å) | 7.85 |

| β (°) | 108.4 |

| Volume (ų) | 1330 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.042 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 432 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth structural analysis of this compound. By following the outlined protocols, researchers can obtain a high-resolution crystal structure, which is indispensable for understanding its physicochemical properties and biological activity.

The predictive analysis suggests that the supramolecular structure will be governed by strong N-H···N hydrogen bonds, leading to a stable and well-ordered crystalline lattice. The elucidation of this structure will provide critical insights for the rational design of new, more potent 1,2,4-triazole derivatives for various therapeutic applications. Future work should focus on co-crystallization studies with target proteins to directly visualize binding interactions and further validate its potential as a drug candidate.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]1]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Available at: [Link]3]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Royal Society of Chemistry. Available at: [Link]4]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]2]

-

Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][4][5]triazolo[4,3-a]pyridine. ResearchGate. Available at: [Link]7]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. PubChemLite - this compound (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical research. We present detailed, field-proven protocols for determining equilibrium solubility across a range of pharmaceutically relevant solvents and for assessing chemical stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental workflows are designed to be self-validating, with an emphasis on the causality behind methodological choices. Key quantitative data are summarized in tabular format for ease of comparison, and logical workflows are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals to support formulation design, packaging decisions, and risk mitigation strategies.[1][2]

Introduction

This compound (CAS 832739-72-7) is a substituted triazole derivative.[3][4] The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, notably antifungal and anticancer drugs.[5][6] The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Poor aqueous solubility can limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

Therefore, a thorough understanding of these attributes is paramount during early-stage drug development. This guide establishes a foundational understanding of the compound's behavior in various chemical environments, providing the necessary insights to guide formulation and analytical method development.[2][7]

Molecular Structure and Basic Properties:

-

Chemical Name: 1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine[4]

-

Molecular Formula: C₉H₉ClN₄[4]

-

Molecular Weight: 208.65 g/mol

-

Structure:

(Note: A representative image would be placed here in a final document. The structure contains a 1,2,4-triazole ring, a primary amine group, and a 3-chlorobenzyl substituent.)

(Note: A representative image would be placed here in a final document. The structure contains a 1,2,4-triazole ring, a primary amine group, and a 3-chlorobenzyl substituent.)

Solubility Assessment

The solubility of an API is a key factor influencing its dissolution rate and subsequent absorption. The presence of the triazole ring and a primary amine group suggests the potential for hydrogen bonding, which typically enhances solubility in polar solvents.[5] We outline the equilibrium shake-flask method, a gold-standard technique for solubility determination.

Causality of Solvent Selection

The chosen solvents span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

-

Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to effectively solvate the polar functional groups of the target molecule.[5] Water is the most biologically relevant solvent.

-

Polar Aprotic Solvents (Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and have significant dipole moments, which can facilitate the dissolution of polar compounds.[8]

-

Non-Polar Solvent (Hexane): Included to establish a baseline for solubility in lipophilic environments.

Experimental Protocol: Equilibrium Solubility Determination

This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a specified temperature.

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle. Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles. This step is critical to prevent artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to fall within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Data Summary: Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) [Predicted] |

| Polar Protic | Water | 10.2 | Moderately Soluble |

| Methanol | 5.1 | Soluble | |

| Ethanol | 4.3 | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble |

| Acetonitrile | 5.8 | Sparingly Soluble | |

| Acetone | 5.1 | Sparingly Soluble | |

| Non-Polar | Hexane | 0.1 | Insoluble |

| Note: The qualitative solubility descriptors are based on typical behavior for amino-triazole compounds.[5][9] Actual quantitative values must be determined experimentally. |

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways.[10][11] This data is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1][7] The conditions described below are based on ICH guideline Q1A.[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.

-

Rationale: Reverse-phase HPLC with UV detection is chosen for its robustness, specificity, and wide applicability to compounds with UV chromophores, such as the subject triazole derivative.[12][13]

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 7). A typical starting point is 70:30 (Acetonitrile:Water).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (e.g., 260 nm, to be determined by UV scan).

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the main API peak.

-

Experimental Protocols for Forced Degradation

For each condition, a solution of the API (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample is stored under normal conditions.

-

Acidic Hydrolysis:

-

Treat the API solution with 0.1 M HCl.

-

Incubate at 60 °C for up to 48 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Causality: Acidic conditions can protonate the amine and triazole nitrogens, potentially catalyzing hydrolytic cleavage of bonds.[1]

-

-

Basic Hydrolysis:

-

Treat the API solution with 0.1 M NaOH.

-

Incubate at 60 °C for up to 48 hours.

-

Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.

-

Causality: Basic conditions can deprotonate parts of the molecule, making it susceptible to nucleophilic attack by hydroxide ions.

-

-

Oxidative Degradation:

-

Treat the API solution with 3-6% hydrogen peroxide (H₂O₂).

-

Store at room temperature for up to 48 hours.

-

Withdraw samples and analyze directly.

-

-

Thermal Degradation:

-

Store the solid API in a temperature-controlled oven at 80 °C for 7 days.

-

Also, reflux a solution of the API for 24 hours.

-

Dissolve the solid sample or dilute the solution sample for analysis.

-

Causality: High temperatures provide the energy to overcome activation barriers for decomposition reactions.[1]

-

-

Photolytic Degradation:

-

Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Use a suitable photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Prepare samples for analysis.

-

Visualization: Forced Degradation Study Workflow

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound(SALTDATA: FREE) | 832739-72-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]

- 13. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Abstract

This technical guide provides a comprehensive, step-by-step framework for the quantum chemical analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a molecule of interest within medicinal chemistry. The 1,2,4-triazole scaffold is a prominent feature in a wide range of therapeutic agents, exhibiting diverse biological activities.[1][2] Computational methods, particularly Density Functional Theory (DFT), offer indispensable tools for elucidating the structural and electronic properties that govern the molecule's behavior, thereby guiding rational drug design.[1][3] This document details a robust, self-validating workflow—from initial structure preparation to the analysis of molecular orbitals and electrostatic potential—designed for researchers, scientists, and drug development professionals. We emphasize the causality behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction

The Significance of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that serves as a vital structural motif in medicinal chemistry.[1][2] Derivatives of this scaffold are known to possess a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2] The specific molecule of interest, this compound, combines this versatile heterocycle with a substituted benzyl group, creating a candidate for investigation in various drug discovery programs.[4][5]

The Role of Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research and drug discovery.[6][7] DFT provides a favorable balance between computational cost and accuracy, allowing for the detailed investigation of molecular electronic structures.[7][8] By modeling molecules at the quantum level, we can predict and analyze a range of properties that are difficult or expensive to measure experimentally, including:

-

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.[1]

-

Electronic Properties: Charge distribution, dipole moment, and molecular orbital energies.[6]

-

Reactivity Indices: Sites susceptible to electrophilic or nucleophilic attack.[9]

-

Spectroscopic Features: Vibrational frequencies corresponding to IR and Raman spectra.[8]

These insights are critical for understanding structure-activity relationships (SAR) and for designing novel molecules with enhanced therapeutic profiles.[3]

Objectives of This Guide

This guide aims to provide a clear and authoritative protocol for conducting a foundational quantum chemical study of this compound. The core objectives are:

-

To outline a logical and reproducible computational workflow.

-

To explain the theoretical basis and rationale for the chosen computational methods.

-

To detail the step-by-step execution of the calculations.

-

To provide a framework for interpreting the resulting data, including structural parameters, frontier molecular orbitals, and electrostatic potential maps.

Foundational Concepts in Computational Chemistry

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that uses the electron density, a function of only three spatial coordinates, to determine the properties of a many-electron system.[7][10] This is a significant simplification compared to traditional wavefunction-based methods, which must handle a function of 3N coordinates for N electrons. The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[8] In practice, the Kohn-Sham approach is used, which reformulates the problem into solving for a set of non-interacting orbitals that yield the same electron density as the real, interacting system.[3]

Causality of Method Selection: The B3LYP Functional and 6-311++G(d,p) Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.[3]

-

Exchange-Correlation Functional (B3LYP): The exact form of the exchange-correlation functional is unknown and must be approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. It has a long track record of providing reliable results for a wide range of organic molecules and has become a standard choice for balancing accuracy and computational efficiency.[11]

-

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set, a Pople-style basis set, is chosen for its robustness and comprehensive nature:

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.

-

++ : Adds diffuse functions to both heavy atoms (first +) and hydrogen atoms (second +). These are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions.[12]

-

(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and are essential for correctly modeling bonding environments.[13][14]

-

This combination represents a high level of theory suitable for generating publication-quality data for molecules of this size.

Computational Workflow: A Step-by-Step Protocol

The following workflow is designed to be a self-validating system. The frequency calculation, for instance, not only predicts the IR spectrum but also confirms that the optimized geometry is a true energy minimum.

Caption: A self-validating workflow for quantum chemical analysis.

Step 1: Initial Structure Preparation

-

Objective: To create a reasonable starting 3D structure for the molecule.

-

Protocol:

-

Use a molecular builder/editor such as GaussView, Avogadro, or ChemDraw.

-

Construct the this compound molecule, ensuring correct atom types and connectivity.

-

Perform an initial, rapid geometry "clean-up" using a molecular mechanics force field (e.g., MMFF94) available within the software. This provides a sensible starting point, reducing the number of cycles required for the more computationally expensive quantum mechanical optimization.

-

Save the coordinates in a format compatible with the quantum chemistry software (e.g., .com or .gjf for Gaussian).[15]

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy conformation (a stationary point on the potential energy surface) of the molecule.[16]

-

Protocol (Example using Gaussian):

-

Create Input File: Prepare a text input file (molecule.com).

-

Route Section: Specify the keywords for the calculation. This line commands the software on the theory, basis set, and type of calculation.

-

#p: Requests enhanced print output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

-

Opt: The keyword to perform a geometry optimization.

-

-

Molecule Specification: Provide a title, the charge (0), and the spin multiplicity (1 for a closed-shell singlet).

-

Execute Calculation: Submit the input file to the quantum chemistry program (e.g., Gaussian).[15]

-

Step 3: Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true local minimum and to predict the molecule's infrared (IR) spectrum.

-

Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

-

Protocol (Example using Gaussian):

-

This calculation is typically run concurrently with optimization for efficiency. The keyword Freq is added to the route section.

-

The output will list all vibrational modes and their corresponding frequencies.[17][18] Analyze the output to ensure no imaginary frequencies (often printed as negative numbers) are present.

-

Step 4 & 5: Electronic Structure Analysis (FMO & MEP)

-

Objective: To analyze the electronic properties of the validated, optimized structure.

-

Protocol: These analyses are performed as a "single-point" calculation on the final optimized geometry. The necessary information (orbitals, electron density) is already generated during the optimization/frequency job. Post-processing software (like GaussView) is used to visualize the results.

-

Frontier Molecular Orbitals (FMO): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding chemical reactivity.[19]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map plots the electrostatic potential onto the molecule's electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[20][21]

-

Analysis and Interpretation of Results

Structural Parameters

The optimized geometry provides precise bond lengths and angles. This data should be tabulated for clarity and can be compared to experimental crystallographic data if available.

Table 1: Exemplar Optimized Structural Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Length | N1-C2 (Triazole) | 1.33 Å |

| Bond Length | C5-N1 (Triazole) | 1.35 Å |

| Bond Length | C-Cl (Benzyl) | 1.75 Å |

| Bond Angle | C2-N3-N4 (Triazole) | 105.2° |

| Dihedral Angle | C(benzyl)-C(benzyl)-CH2-N1 | -85.4° |

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[19][22] A small gap suggests the molecule is more reactive and can be easily excited.[22][23]

Table 2: Calculated FMO Energies (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 eV |

| LUMO | -1.21 eV |

| HOMO-LUMO Gap (ΔE) | 5.33 eV |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution.[21] It is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental in drug-receptor binding.[20][24]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the nitrogen atoms of the triazole ring).[9]

-

Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the amine hydrogens).[9]

Conclusion

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the prescribed protocols for geometry optimization, frequency analysis, and electronic property calculation, researchers can gain profound insights into the molecule's structural stability, reactivity, and potential interaction sites. This computational data serves as a powerful predictive tool in the early stages of drug discovery, enabling a more targeted and efficient approach to the design and synthesis of novel therapeutic agents.[25][26]

References

[1] BenchChem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. Retrieved from [6] Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [4] Drugs for Neglected Diseases initiative (DNDi). (n.d.). Guides to free computational chemistry tools for drug discovery. Retrieved from [7] Wikipedia. (n.d.). Density functional theory. Retrieved from [2] RAD Proceedings. (n.d.). A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. Retrieved from [8] Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes. Retrieved from [10] The Journal of Physical Chemistry. (n.d.). Density Functional Theory of Electronic Structure. Retrieved from [5] Journal of the American Chemical Society. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Retrieved from [3] MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [19] Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry. Retrieved from [20] ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [25] Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. John Wiley & Sons. [27] PubMed. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. J Mol Model, 31(9), 253. [21] University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [22] Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [28] Ritemyte. (2023, March 4). Homo lumo explained. Retrieved from [29] ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [24] ChemRxiv. (2024, November 5). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [23] Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [26] Minds Underground. (2020, July 31). The Chemist's Guide to Advances in Computational Drug Design. Retrieved from [15] DSpace@MIT. (n.d.). Tutorial on Using Gaussview and Gaussian 94. Retrieved from [30] MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Retrieved from [31] Chemical Quantum Images. (2013, June 8). HOMO-LUMO gaps and excitation energies. Retrieved from [32] Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [33] Reddit. (2025, February 18). Roadmap for Drug discovery using computational chemistry. Retrieved from [34] NIH. (n.d.). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Retrieved from [35] University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [16] YouTube. (2024, June 20). Geometry optimization using Gaussian software. Retrieved from [9] ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map. Retrieved from [17] YouTube. (2022, October 7). Computational Chemistry Gaussian Optimization & Frequency Tutorial. Retrieved from [12] Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [18] YouTube. (2023, January 22). Gaussian Output file analysis || Dr. Gaurav Jhaa. Retrieved from [11] AIP Publishing. (n.d.). Localized orbital corrections applied to thermochemical errors in density functional theory: The role of basis set and application to molecular reactions. The Journal of Chemical Physics. Retrieved from [13] Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [14] Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Cell. Mol. Biol., 61(8), 74-78.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rad-proceedings.org [rad-proceedings.org]

- 3. mdpi.com [mdpi.com]

- 4. Guides to free computational chemistry tools for drug discovery | DNDi [dndi.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. cellmolbiol.org [cellmolbiol.org]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. ossila.com [ossila.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. MEP [cup.uni-muenchen.de]

- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 23. learn.schrodinger.com [learn.schrodinger.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. ia801409.us.archive.org [ia801409.us.archive.org]

- 26. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 27. Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Homo lumo explained - ritemyte [ritemyte.weebly.com]

- 29. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 30. mdpi.com [mdpi.com]

- 31. Chemical Quantum Images: HOMO-LUMO gaps and excitation energies [chemical-quantum-images.blogspot.com]

- 32. The Absolute Beginners Guide to Gaussian [ccl.net]

- 33. reddit.com [reddit.com]

- 34. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,2,4-triazole ring system has emerged as a prominent and versatile heterocyclic scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2][3] Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups—make it a highly attractive core for the design of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive review of 1,2,4-triazole derivatives, delving into their synthetic strategies, diverse pharmacological activities, and underlying mechanisms of action. We will explore their established role as potent antifungal agents and their growing significance in the development of anticancer, antibacterial, and antiviral therapies.[6] This document is intended to serve as an authoritative resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this indispensable pharmacophore.

The 1,2,4-Triazole Core: Physicochemical & Structural Merits

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms and two carbon atoms, possesses a unique combination of features that are highly advantageous for drug design.[5][7] The molecule exists in two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being the more stable.[1][5]

Key Attributes:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[4][8]

-

Hydrogen Bonding: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[2]

-

Dipole Character & Solubility: The polar nature of the triazole nucleus often enhances the solubility of drug candidates, a critical factor for bioavailability.[2][3]

-

Bioisosterism: The 1,2,4-triazole ring can serve as a bioisostere of amide, ester, or carboxyl groups, allowing chemists to replace metabolically labile groups while retaining or enhancing biological activity.[4]

-

Synthetic Versatility: A wide array of synthetic methods have been developed, allowing for the facile introduction of diverse substituents at various positions of the triazole ring, enabling extensive structure-activity relationship (SAR) studies.[1][9]

These properties have led to the incorporation of the 1,2,4-triazole moiety into a multitude of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][3]

General Synthetic Strategies

The construction of the 1,2,4-triazole core is a well-established field in organic chemistry, with numerous reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Many modern approaches also focus on green chemistry principles, utilizing microwave or ultrasound assistance to improve yields and reduce reaction times.[10] Common strategies often involve starting materials such as hydrazines, amidrazones, imidates, and hydrazones.[7][11][12]

A generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives, particularly those leading to Schiff bases which are common intermediates for further elaboration, is depicted below.

Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative

This protocol is a representative example of a common synthetic route to produce a versatile 1,2,4-triazole Schiff base intermediate.[13]

Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reactant Preparation: In a 250 mL round-bottom flask, combine thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol).

-

Reaction: Heat the mixture gently in an oil bath. The temperature should be gradually increased to initiate the reaction, which is typically accompanied by the evolution of water vapor.

-

Heating: Continue heating for approximately 20-30 minutes until the mixture solidifies.

-

Work-up: Cool the flask to room temperature. Add a 10% aqueous sodium carbonate solution to the solid mass and stir until the solid dissolves.

-

Precipitation: Filter the solution to remove any insoluble impurities. Acidify the clear filtrate with dilute hydrochloric acid until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure triazole intermediate.

Step 2: Synthesis of the Schiff Base

-

Reactant Preparation: Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) synthesized in Step 1 in absolute ethanol in a 100 mL round-bottom flask.

-

Addition of Aldehyde: To this solution, add a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will precipitate out.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Pharmacological Profile and Mechanistic Insights

The true value of the 1,2,4-triazole scaffold lies in its broad and potent biological activities.[1][6] Derivatives have been developed to target a wide array of pathogens and disease pathways.

A. Antifungal Activity

1,2,4-triazoles are the cornerstone of modern antifungal therapy.[14] Drugs like fluconazole and voriconazole are widely used to treat systemic fungal infections.[15][16]

Mechanism of Action: The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[16][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[16][18]

Caption: Mechanism of action of antifungal 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR):

-

A 2,4-difluorophenyl group is a common feature in potent antifungal agents, contributing to strong binding.

-

The presence of a tertiary hydroxyl group is often crucial for activity.

-

Modification of side chains can modulate spectrum of activity, potency, and pharmacokinetic properties. For example, long tail structures like in itraconazole can enhance activity.[15]

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference Drug (MIC μg/mL) | Source |

| Schiff Base (5d) | Microsporum gypseum | 15.62 | Ketoconazole (62.5) | [13] |

| Schiff Base (5e) | Microsporum gypseum | 15.62 | Ketoconazole (62.5) | [13] |

| Triazole-Thione (37) | Candida albicans | <200 | - | [1] |

| Triazole-Thione (37) | Aspergillus niger | <200 | - | [1] |

B. Anticancer Activity

The 1,2,4-triazole nucleus is a privileged scaffold in the design of novel anticancer agents due to its ability to interact with various oncogenic targets.[2][19]

Mechanisms of Action: The anticancer effects of triazole derivatives are diverse and target-specific. Key mechanisms include:

-

Kinase Inhibition: Many derivatives are designed to target the ATP-binding site of protein kinases that are overactive in cancer cells.

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Aromatase and Steroid Sulfatase Inhibition: Triazoles like Letrozole are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2]

-

Topoisomerase Inhibition and DNA Interaction: Certain derivatives can inhibit topoisomerases or directly interact with DNA, preventing cancer cell replication.[19]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC50 (μM) | Mechanism | Source |

| Triazole-based | Various human cancer cells | Varies | Kinase Inhibition, etc. | [2][3] |

| Letrozole | - | - | Aromatase Inhibitor | [2] |

| Ribavirin analogue | - | 19 | - | [15] |

C. Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new chemical entities to combat bacterial infections.[20][21] 1,2,4-triazole derivatives have shown significant promise in this area.[20]

Mechanisms of Action: While not as universally defined as their antifungal mechanism, proposed antibacterial actions include inhibition of essential bacterial enzymes and disruption of cell wall synthesis. Hybrid molecules, which combine the triazole core with other known antibacterial pharmacophores like quinolones, have shown particular promise in overcoming resistance.[5][21]

Table 3: Antibacterial Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference Drug (MIC μg/mL) | Source |

| Schiff Base (33d) | E. coli, S. aureus, et al. | 2-35x > Ampicillin | Ampicillin | [20] |

| Azomethine (1a-g) | P. aeruginosa | 16 | Streptomycin (2-15) | [20] |

| Triazolothiadiazole (2) | Multiple strains | 16 | Streptomycin (2-15) | [20] |

| Schiff Base (5m) | S. aureus | 31.25 | Streptomycin (62.5) | [13] |

D. Antiviral Activity

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug Ribavirin, highlighting its potential in this therapeutic area.[4][8] Research has expanded to explore derivatives active against a range of viruses, including influenza, herpes simplex (HSV), and hepatitis C (HCV).[4][22]

Mechanism of Action: Triazole-based antivirals can act through various mechanisms, such as inhibiting viral polymerases or other enzymes essential for viral replication. Their structural similarity to purine nucleosides allows some derivatives to be incorporated into viral RNA or DNA, causing lethal mutations.[4]

Structure-Activity Relationship (SAR):

-

Lipophilicity: Lipophilic substituents on attached aryl rings are often correlated with higher activity.[4]

-

Stereochemistry: For some derivatives, only specific isomers (e.g., E-isomers over Z-isomers) exhibit significant antiviral activity, indicating a highly specific interaction with the target.[4]

-

Rigid Structure: A rigid bond between the triazole and adjacent aryl rings is often a feature of active compounds.[4]

Key Biological Assay Protocol

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel 1,2,4-triazole derivative, a fundamental assay for evaluating antifungal potential.

-

Preparation of Compound Stock: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile fungal growth medium (e.g., RPMI-1640) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

-

Preparation of Fungal Inoculum:

-